1H-Pyrrole-2-carbonitrile, 5-chloro-
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Overview
Description
5-Chloro-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with a chlorine atom at the 5-position and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-pyrrole-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-chloro-2-nitrobenzaldehyde with malononitrile in the presence of a base can yield the desired pyrrole derivative . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the chloro and nitrile functionalities onto the pyrrole ring .
Industrial Production Methods
Industrial production of 5-chloro-1H-pyrrole-2-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
5-Chloro-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-chloro-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrole-2-carbonitrile: Similar structure but with a bromine atom instead of chlorine.
5-Fluoro-1H-pyrrole-2-carbonitrile: Contains a fluorine atom at the 5-position.
5-Methyl-1H-pyrrole-2-carbonitrile: Features a methyl group at the 5-position.
Uniqueness
5-Chloro-1H-pyrrole-2-carbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity
Properties
CAS No. |
827342-90-5 |
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Molecular Formula |
C5H3ClN2 |
Molecular Weight |
126.54 g/mol |
IUPAC Name |
5-chloro-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H3ClN2/c6-5-2-1-4(3-7)8-5/h1-2,8H |
InChI Key |
IUTIGODGLLFLGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1)Cl)C#N |
Origin of Product |
United States |
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